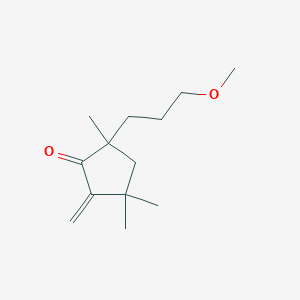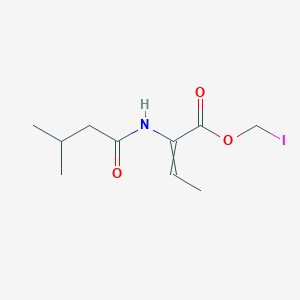
Iodomethyl 2-(3-methylbutanamido)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodomethyl 2-(3-methylbutanamido)but-2-enoate: is an organic compound that belongs to the class of iodoalkenes This compound is characterized by the presence of an iodine atom attached to a methyl group, which is further connected to a but-2-enoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Iodomethyl 2-(3-methylbutanamido)but-2-enoate typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from a suitable precursor, such as a but-2-enoate ester. This enolate ion then undergoes an S_N2 reaction with an iodomethylating agent, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: Iodomethyl 2-(3-methylbutanamido)but-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming cyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted but-2-enoates, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.
Scientific Research Applications
Chemistry: In chemistry, Iodomethyl 2-(3-methylbutanamido)but-2-enoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound may have potential applications in the development of pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of advanced materials with specific characteristics.
Mechanism of Action
The mechanism of action of Iodomethyl 2-(3-methylbutanamido)but-2-enoate involves its ability to participate in various chemical reactions. The iodine atom in the compound is highly reactive, allowing it to undergo substitution reactions with different nucleophiles. This reactivity is facilitated by the presence of the enolate structure, which stabilizes the intermediate species formed during the reaction .
Comparison with Similar Compounds
- Iodomethyl 2-(3-methylbutanamido)butanoate
- Iodomethyl 2-(3-methylbutanamido)but-3-enoate
- Iodomethyl 2-(3-methylbutanamido)pent-2-enoate
Uniqueness: Iodomethyl 2-(3-methylbutanamido)but-2-enoate is unique due to its specific structure, which includes an iodine atom attached to a methyl group and a but-2-enoate moiety. This unique structure imparts specific chemical properties to the compound, making it suitable for various applications in scientific research and industry.
Properties
CAS No. |
87872-63-7 |
|---|---|
Molecular Formula |
C10H16INO3 |
Molecular Weight |
325.14 g/mol |
IUPAC Name |
iodomethyl 2-(3-methylbutanoylamino)but-2-enoate |
InChI |
InChI=1S/C10H16INO3/c1-4-8(10(14)15-6-11)12-9(13)5-7(2)3/h4,7H,5-6H2,1-3H3,(H,12,13) |
InChI Key |
APBGNCQPWFOLQK-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C(=O)OCI)NC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


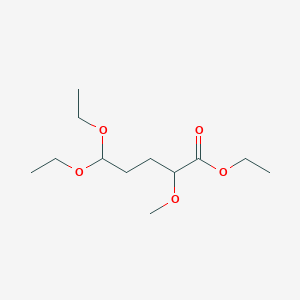

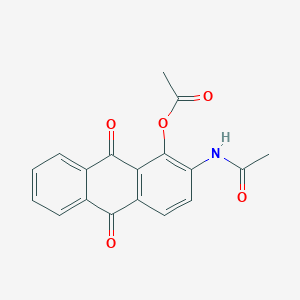

![5-[3-(4-Methoxyphenyl)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14405867.png)

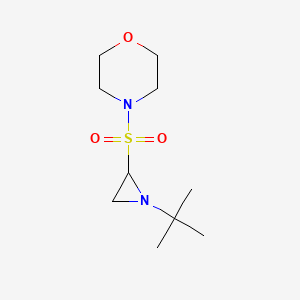
![3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14405882.png)
![1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol](/img/structure/B14405885.png)



![3-{[(2-Nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14405926.png)
